molecular formula C19H17Cl2N3OS B7733228 MFCD06642246

MFCD06642246

Cat. No.: B7733228
M. Wt: 406.3 g/mol
InChI Key: PLQJGCGBELRRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06642246 is a brominated and chlorinated phenylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound exhibits moderate solubility in polar organic solvents (0.24 mg/mL) and a calculated LogP (octanol-water partition coefficient) of 2.15 (XLOGP3 model), indicating moderate lipophilicity . Its structural features include a boronic acid group (-B(OH)₂) attached to a bromo-chloro-substituted benzene ring, which enables applications in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. Key properties include a high gastrointestinal (GI) absorption score, blood-brain barrier (BBB) permeability, and a synthetic accessibility score of 2.07, suggesting feasible laboratory synthesis .

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-12-4-2-3-5-17(12)22-11-18(25)24-19-23-10-15(26-19)9-13-8-14(20)6-7-16(13)21/h2-8,10,22H,9,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQJGCGBELRRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06642246” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under controlled conditions.

    Step 2: Purification and isolation of intermediate products.

    Step 3: Final reaction to produce “this compound” with high purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the quality and consistency of starting materials.

    Reaction Optimization: Fine-tuning reaction parameters to maximize yield and minimize by-products.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: “MFCD06642246” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

“MFCD06642246” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD06642246” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as in therapeutic applications or as a research tool.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • LogP : 2.15 (XLOGP3)
  • Solubility : 0.24 mg/mL (ESOL model)
  • Bioactivity : High GI absorption, BBB permeability .
Key Differences:
  • Synthetic Accessibility : Similar score (2.07), but reaction yields may vary due to substituent orientation .

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid

  • Molecular Formula : C₆H₄BBrCl₂O₂
  • Molecular Weight : 269.72 g/mol
  • LogP : 2.78 (XLOGP3)
  • Solubility : 0.18 mg/mL (ESOL model)
  • Bioactivity : Lower GI absorption score (0.55) due to increased molecular weight and polarity .
Key Differences:
  • Additional Chlorine Substituent : Introduces higher molecular weight and lipophilicity (LogP = 2.78), which may reduce aqueous solubility but enhance binding to hydrophobic catalytic sites.

Data Table: Comparative Properties

Property MFCD06642246 Compound A Compound B
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 269.72
LogP (XLOGP3) 2.15 2.15 2.78
Solubility (mg/mL) 0.24 0.24 0.18
GI Absorption High High Moderate
Synthetic Accessibility 2.07 2.07 2.10

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